"2-Methyl-2H-indazol-4-amine" synthesis and characterization
"2-Methyl-2H-indazol-4-amine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-indazol-4-amine
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5] The biological activity is profoundly influenced by the substitution pattern on the indazole ring, particularly the position of substituents and the regiochemistry of N-alkylation. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[4][6]
2-Methyl-2H-indazol-4-amine (CAS No: 82013-51-2) is a key synthetic intermediate, valued for its specific arrangement of a nucleophilic amino group and the N2-methylated indazole core.[7][8][9] This precise architecture allows for further molecular elaboration, making it a crucial building block for constructing more complex, biologically active molecules. This guide provides a detailed exploration of a robust synthetic pathway to 2-Methyl-2H-indazol-4-amine, followed by a comprehensive overview of the analytical techniques required for its unambiguous characterization, designed for researchers and professionals in chemical synthesis and drug development.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of 2-Methyl-2H-indazol-4-amine is a multi-step process that hinges on two critical transformations: the regioselective N-methylation of the indazole ring and the reduction of a nitro group to the target amine. The choice of starting material and the conditions for N-alkylation are paramount to achieving the desired 2H-indazole isomer.
Retrosynthetic Strategy
A logical retrosynthetic approach identifies 4-nitro-1H-indazole as a strategic starting material. The synthesis proceeds via two main steps:
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N-Methylation: Introduction of a methyl group onto the indazole nitrogen. The primary challenge is controlling the regioselectivity to favor methylation at the N2 position over the N1 position.
-
Nitro Reduction: Conversion of the nitro group at the C4 position to an amine.
Caption: Retrosynthetic analysis of 2-Methyl-2H-indazol-4-amine.
Synthetic Pathway and Causality
Step 1: Regioselective N2-Methylation of 4-Nitro-1H-indazole
The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, presenting a significant purification challenge.[6] The regiochemical outcome is dictated by a delicate interplay of steric hindrance, electronic effects, the nature of the base, the solvent, and the alkylating agent.[1][10]
-
Causality of Reagent Choice: To selectively synthesize the N2-isomer, conditions must be chosen to override the thermodynamic preference for the N1 product. While various protocols exist, employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common strategy.[1] The indazole anion formed is then alkylated with an agent like methyl iodide (CH₃I) or dimethyl sulfate. Studies have shown that for certain substituted indazoles, specific conditions can drive high N2 selectivity.[10][11] The presence of an electron-withdrawing nitro group at the C7 position, for example, has been shown to confer excellent N2 regioselectivity (≥96%).[1][10] While our target has the nitro group at C4, the electronic influence is still significant. A metal-free catalysis system using triflic acid (TfOH) with diazo compounds has also been reported to afford N2-alkylated products with high regioselectivity.[11]
Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole to 2-Methyl-2H-indazol-4-amine
The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Several methods are effective:
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Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is hydrogenated under a hydrogen atmosphere using a metal catalyst, typically palladium on activated charcoal (Pd/C), in a solvent like methanol or ethanol.[12] This method avoids the use of harsh metal-acid reagents and often results in high yields and purity.
-
Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[13] This is a robust and cost-effective alternative, though the work-up can be more involved to remove metal salts.
The overall synthetic workflow is depicted below.
Caption: Experimental workflow for the synthesis of 2-Methyl-2H-indazol-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude product will be a mixture of N1 and N2 isomers. Purify this mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired 2-Methyl-4-nitro-2H-indazole isomer.
Step 2: Synthesis of 2-Methyl-2H-indazol-4-amine
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Preparation: To a hydrogenation flask, add the purified 2-Methyl-4-nitro-2H-indazole (1.0 equivalent) and palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Reaction: Add methanol as the solvent and seal the flask. Purge the system with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, 2-Methyl-2H-indazol-4-amine, which can be further purified by recrystallization if necessary.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and physical methods provides a self-validating system to confirm the identity of the synthesized 2-Methyl-2H-indazol-4-amine.
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
Spectroscopic and Physical Data
The following table summarizes the expected characterization data for 2-Methyl-2H-indazol-4-amine.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (m, 2H, Ar-H), ~6.5-6.8 ppm (d, 1H, Ar-H), ~4.5-5.5 ppm (br s, 2H, -NH₂), ~4.0 ppm (s, 3H, -NCH₃), ~8.0 ppm (s, 1H, C3-H of indazole) |
| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (Ar-C), ~140-145 ppm (Ar-C-NH₂), ~120-130 ppm (Ar-C), ~100-115 ppm (Ar-C), ~35-40 ppm (-NCH₃) |
| Mass Spec. | Molecular Ion | Expected [M+H]⁺ = 148.0869 m/z for C₈H₁₀N₃⁺[14] |
| IR Spec. | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch, amine), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1650 (N-H bend), 1450-1600 (C=C aromatic stretch) |
| Physical | Appearance | Expected to be a solid at room temperature. |
| Physical | CAS Number | 82013-51-2[7][8][9] |
Expert Insights on Characterization:
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¹H NMR: The singlet corresponding to the N-methyl group around 4.0 ppm is a key diagnostic signal. The broad singlet for the amine protons (-NH₂) will be exchangeable with D₂O. The proton at the C3 position of the indazole ring typically appears as a singlet downfield, around 8.0 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (C₈H₉N₃) by providing a highly accurate mass measurement.[14]
-
IR Spectroscopy: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretches. The absence of a strong peak around 1530 cm⁻¹ and 1350 cm⁻¹ confirms the complete reduction of the nitro group.
Conclusion
This guide outlines a reliable and well-precedented pathway for the synthesis of 2-Methyl-2H-indazol-4-amine, a valuable intermediate for pharmaceutical research. The core challenges—regioselective N-methylation and efficient nitro group reduction—can be overcome with careful selection of reaction conditions. The provided protocol, grounded in established chemical principles, offers a practical blueprint for laboratory synthesis. Furthermore, the comprehensive characterization workflow ensures a self-validating process, enabling researchers to confirm the structural integrity and purity of the final compound with a high degree of confidence. The successful execution of this synthesis provides access to a versatile chemical building block, paving the way for the discovery of novel indazole-based therapeutics.
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